5-(4-Bromophenyl)-7-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-bromophenyl)-7-(3-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with bromophenyl and methoxyphenyl substituents at specific positions
Preparation Methods
The synthesis of 5-(4-bromophenyl)-7-(3-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(4-bromophenyl)-7-(3-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The bromophenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents, leading to the formation of new compounds with different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-bromophenyl)-7-(3-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-7-(3-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(4-bromophenyl)-7-(3-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a similar structure but different substituents.
Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a different fused ring system but similar chemical properties.
The uniqueness of 5-(4-bromophenyl)-7-(3-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C18H15BrN4O |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H15BrN4O/c1-24-15-4-2-3-13(9-15)17-10-16(12-5-7-14(19)8-6-12)22-18-20-11-21-23(17)18/h2-11,17H,1H3,(H,20,21,22) |
InChI Key |
OLMBXZNQHWGSCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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